molecular formula C21H19FN6OS B2460325 2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide CAS No. 863458-88-2

2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide

Cat. No. B2460325
CAS RN: 863458-88-2
M. Wt: 422.48
InChI Key: UPBKJXUCCDPZFE-UHFFFAOYSA-N
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Description

The compound “2-((3-(2-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-phenethylacetamide” belongs to the class of [1,2,3]triazolo[4,5-d]pyrimidine derivatives . These compounds have been extensively studied for their biological activities .

Scientific Research Applications

Drug Discovery

1,2,3-Triazoles are privileged structural motifs in drug discovery due to their diverse biological activities. The compound may serve as a scaffold for designing novel drugs. Researchers can explore its potential as an anticonvulsant, antimicrobial, or anticancer agent. By modifying the substituents on the triazole ring, medicinal chemists can fine-tune its pharmacological properties .

Click Chemistry

The click chemistry approach, popularized by the work of Sharpless and colleagues, involves efficient, modular reactions to construct complex molecules. 1,2,3-Triazoles play a crucial role in click reactions, particularly copper-catalyzed azide-alkyne cycloadditions (CuAAC). Researchers can use this compound as a building block in click chemistry to create diverse libraries of bioactive molecules .

Supramolecular Chemistry

Supramolecular chemistry explores non-covalent interactions to create functional assemblies. 1,2,3-Triazoles can participate in host-guest interactions, self-assembly, and molecular recognition. Researchers can investigate the compound’s ability to form inclusion complexes or act as ligands for metal ions or receptors .

Bioconjugation

Bioconjugation involves attaching synthetic molecules to biomolecules (e.g., proteins, nucleic acids). 1,2,3-Triazoles are valuable linkers for bioconjugation due to their stability and compatibility with biological systems. The compound could be used to label proteins, peptides, or nucleic acids for imaging, drug delivery, or targeted therapy .

Fluorescent Imaging

Fluorescent probes based on 1,2,3-triazoles have been developed for cellular imaging. Researchers can explore whether this compound exhibits fluorescence properties and evaluate its potential as a diagnostic tool or for studying cellular processes .

Materials Science

1,2,3-Triazoles have been incorporated into polymers and materials for various applications. Researchers can investigate whether this compound enhances material properties, such as mechanical strength, thermal stability, or conductivity. It may find use in designing functional materials for sensors, coatings, or drug delivery systems .

properties

IUPAC Name

2-[3-[(2-fluorophenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN6OS/c22-17-9-5-4-8-16(17)12-28-20-19(26-27-28)21(25-14-24-20)30-13-18(29)23-11-10-15-6-2-1-3-7-15/h1-9,14H,10-13H2,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBKJXUCCDPZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=NC3=C2N=NN3CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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